molecular formula C15H13ClN4O2 B5969906 4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide

4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide

Cat. No. B5969906
M. Wt: 316.74 g/mol
InChI Key: QWUKLXOROURGRN-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide, also known as CZC-25146, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of pyrazole carboxamides and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine and cAMP signaling pathways. This inhibition leads to an increase in dopamine and cAMP signaling, which may have therapeutic benefits in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and cAMP signaling, which may have therapeutic benefits in the treatment of neurological disorders. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide is its potential use as a therapeutic agent for the treatment of neurological disorders and cancer. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to fully understand its potential therapeutic benefits.

Future Directions

There are several future directions for the study of 4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective PDE10A inhibitors for the treatment of neurological disorders. Another area of interest is the study of the potential use of 4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide in combination with other therapeutic agents for the treatment of cancer. Further research is needed to fully understand the potential benefits and limitations of 4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide in scientific research.

Synthesis Methods

The synthesis of 4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid with 3-amino-5-isoxazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to yield 4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide.

Scientific Research Applications

4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in cancer treatment.

properties

IUPAC Name

4-chloro-1-ethyl-N-[3-(1,2-oxazol-5-yl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2/c1-2-20-9-12(16)14(19-20)15(21)18-11-5-3-4-10(8-11)13-6-7-17-22-13/h3-9H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUKLXOROURGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)C3=CC=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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